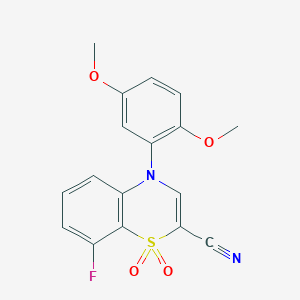

![molecular formula C20H19N5O4S B2409408 N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 899944-84-4](/img/structure/B2409408.png)

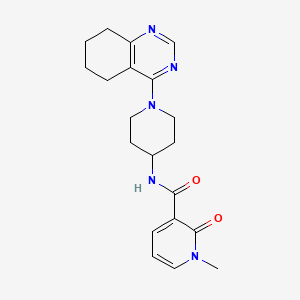

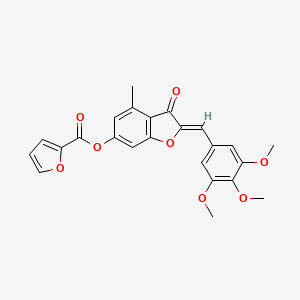

N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of a 5-amino-pyrazole with other organic compounds. 5-Amino-pyrazoles are often used as building blocks in the synthesis of diverse heterocyclic compounds .Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis and Antidepressant Activity The compound N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide, due to its structural similarities with phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, may be synthesized using a ring closure reaction. Compounds in this family have demonstrated significant antidepressant activity, attributed to specific structural features such as the presence of an electron-withdrawing chlorine atom on the aromatic ring (Mathew, Suresh, & Anbazhagan, 2014).

Antiallergic Properties Similar structural compounds like 10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidines and 10-oxo-10H-pyrido[1,2-a]thieno[3,4-d]pyrimidines have been synthesized and tested for antiallergy activities, showing significant inhibitory effects in rat passive cutaneous anaphylaxis tests, suggesting potential antiallergic properties for compounds within this chemical family (Connor, Sorenson, Cetenko, Kerbleski, & Tinney, 1984).

Metabolic Profiles and Pharmacokinetics

Metabolism and Excretion The compound FYX-051, a xanthine oxidoreductase inhibitor with a similar pyridine structure, has a distinctive metabolic profile, primarily undergoing N-glucuronidation and N-glucosidation. Such compounds are mainly excreted via urine in mammals, indicating a specific metabolic pathway that could be relevant for the metabolism of N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide (Nakazawa, Miyata, Omura, Iwanaga, & Nagata, 2006).

Pharmacokinetic Characterization Compounds with a similar structural profile, such as inhibitors targeting the urokinase receptor, have demonstrated suitable pharmacokinetic properties including absorption, distribution, and clearance rates, which could be indicative of the pharmacokinetic behavior of N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide (Wang, Li, Sinn, Knabe, et al., 2011).

Potential Therapeutic Uses

Neuroprotective and Cytoprotective Effects Certain pyrazole compounds have been associated with cytoprotective effects, including the prevention of gastric lesions, which could suggest a potential therapeutic use for N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide in similar domains (Ikeda, Maruyama, Nobuhara, Yamada, & Okabe, 1997).

Mécanisme D'action

Orientations Futures

The future directions for this compound would likely involve further exploration of its potential applications, particularly in the field of medicinal chemistry. Pyrazole derivatives are a promising class of compounds with diverse biological activities, and there is ongoing research into their potential uses .

Propriétés

IUPAC Name |

N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-13-5-2-3-7-17(13)25-18(15-11-30(28,29)12-16(15)24-25)23-20(27)19(26)22-10-14-6-4-8-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOPCQPYZJRJLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

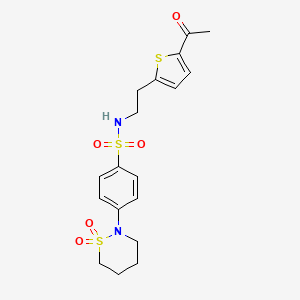

![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)

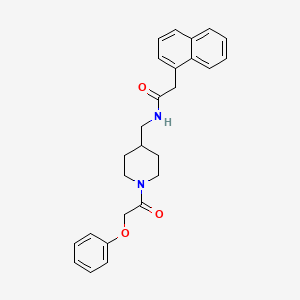

![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)

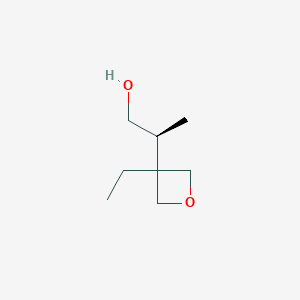

![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide](/img/structure/B2409333.png)

![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)